Dihydroresveratrol 3-O-glucoside can be found in various plant sources, particularly in grapes and certain berries. It is produced through the enzymatic glycosylation of dihydroresveratrol, where glucose is attached to the hydroxyl group at the 3-position of the phenolic compound. The synthesis can also be achieved through microbial fermentation processes using specific strains capable of producing glycosylated metabolites.
Dihydroresveratrol 3-O-glucoside belongs to the class of compounds known as flavonoids, specifically under the subclass of flavan-3-ols. It is categorized as a glycoside due to the presence of a sugar moiety (glucose) linked to the aglycone (dihydroresveratrol).
The synthesis of dihydroresveratrol 3-O-glucoside typically involves enzymatic methods or chemical synthesis. The enzymatic approach is often preferred due to its specificity and efficiency.
The enzymatic method has exhibited high conversion rates (up to 90%) and yields products with high purity (>95%). The use of high-performance liquid chromatography allows for precise monitoring and quantification of the synthesized compound.
Dihydroresveratrol 3-O-glucoside features a glucose molecule attached to the phenolic structure of dihydroresveratrol at the 3-position. Its molecular formula can be represented as .
The primary reaction involved in the formation of dihydroresveratrol 3-O-glucoside is glycosylation, where a hydroxyl group on dihydroresveratrol reacts with an activated glucose moiety.
The glycosylation process may involve different sugar donors and conditions that influence regioselectivity and yield.
The mechanism of action for dihydroresveratrol 3-O-glucoside involves several biological pathways:
Studies have demonstrated that this compound can activate various transcription factors involved in antioxidant defense mechanisms, contributing to its protective effects against cellular damage.
Dihydroresveratrol 3-O-glucoside has several potential applications in scientific research:
Dihydroresveratrol 3-O-glucoside is a glycosylated dihydrostilbenoid with the systematic chemical name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. Its molecular formula is C₂₀H₂₄O₈, corresponding to a molecular weight of 392.4 g/mol [1] [3] [6]. The structure comprises a dihydroresveratrol aglycone (derived from the reduction of resveratrol's double bond) linked via an O-glycosidic bond to a glucose moiety at the 3-position. The glucose unit exists in the β-D-glucopyranose configuration, confirmed by the stereochemical descriptors in the IUPAC name [3] [8]. This configuration implies five chiral centers within the molecule—four on the glucopyranose ring (C2–C6) and one at the anomeric carbon (C1), which governs its biological recognition and metabolic stability [8] [10].
Table 1: Fundamental Molecular Descriptors of Dihydroresveratrol 3-O-Glucoside
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₄O₈ | PubChem [1] |
Molecular Weight | 392.4 g/mol | ChemFaces [8] |
Chiral Centers | 5 | BOC Sciences [3] |
Anomeric Configuration | β-D-Glucopyranoside | AChemBlock [7] |
Canonical SMILES | C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | SciDirect [2] |
The molecule exhibits extensive hydrogen-bonding capacity due to its six hydroxyl groups (–OH): four from the glucose unit, one phenolic group on the dihydroresveratrol moiety, and one aliphatic hydroxyl group. This results in 6 hydrogen bond donors and 8 hydrogen bond acceptors (oxygen atoms), contributing to a high topological polar surface area (TPSA) of 139.84 Ų [6] [8]. The TPSA value correlates with membrane permeability and bioavailability, indicating moderate to low passive diffusion across biological barriers. Additionally, the structure contains 6 rotatable bonds (primarily from the glucosyl C–O bond, the ethylene linker, and glucose ring substituents), imparting conformational flexibility that influences its binding to biomacromolecules [6] [10]. Glycosidic linkage rigidity contrasts with torsional freedom in the phenethyl chain, enabling adaptive interactions with enzymes or transporters [5] [8].
Table 2: Hydrogen Bonding and Conformational Properties
Parameter | Value | Functional Implication |
---|---|---|
H-Bond Donors | 6 | Enhanced solubility in polar solvents |
H-Bond Acceptors | 8 | Facilitates crystal lattice formation |
Rotatable Bonds | 6 | Moderate conformational flexibility |
Topological PSA | 139.84 Ų | Predicts low blood-brain barrier penetration |
InChI Key | GMYAXWBDOODSNF-OUUBHVDSSA-N | Unique stereochemical identifier [7] |
Dihydroresveratrol 3-O-glucoside demonstrates significant solubility in polar organic solvents, including dimethyl sulfoxide (DMSO), methanol, ethanol, and water, but limited solubility in nonpolar solvents like hexane [5] [8]. This behavior stems from its glycoside polarity and hydrogen-bonding capacity. The experimental octanol-water partition coefficient (LogP) is reported as 0.52 [6] [10], indicating moderate lipophilicity. This value is lower than its aglycone (dihydroresveratrol), underscoring the glucoside’s role in enhancing hydrophilicity for cellular uptake or excretion. Computational models (e.g., XLogP3) predict a LogP of 1.0, suggesting deviations between empirical and in silico methods due to intramolecular H-bonding networks [6] [10]. The compound’s solubility profile and LogP are critical determinants of its pharmacokinetics, favoring distribution in aqueous physiological compartments.
Table 3: Solubility and Partitioning Data
Property | Value | Conditions/Solvent |
---|---|---|
LogP (Experimental) | 0.52 | Octanol-water system [6] |
LogP (Predicted) | 1.0 (XLogP3) | In silico estimation [6] |
Solubility | High | DMSO, MeOH, EtOH, H₂O [5] |
Solubility | Low | Hexane, chloroform [8] |
Stability in Solution | ≥2 weeks at -20°C | DMSO stock solutions [8] |
Thermogravimetric analysis indicates decomposition at approximately 681.3°C at standard atmospheric pressure (760 mmHg), with a flash point of 365.8°C [6] [10]. These high-temperature thresholds reflect the compound’s stability under physiological conditions but complicate melting point determination via traditional methods. Unlike small-molecule aglycones, glycosides often decompose before melting due to the lability of the glycosidic bond. Consequently, no distinct melting point is reported in the literature; instead, decomposition occurs above 300°C [10]. The density is estimated at 1.5±0.1 g/cm³ [10], typical for crystalline polyphenolic glycosides. Storage recommendations emphasize desiccation at -20°C to prevent hydrolysis or oxidative degradation, particularly in solid-state formulations [5] [8]. The thermal profile supports its suitability for standard laboratory handling but necessitates caution during high-temperature analytical procedures.
Table 4: Thermal Properties and Stability
Parameter | Value | Significance |
---|---|---|
Boiling Point | 681.3 ± 55.0 °C | Indicates high thermal stability |
Flash Point | 365.8 ± 31.5 °C | Safety threshold for combustion |
Melting Point | Not observed (decomposes) | Common for glycosides [10] |
Density | 1.5 ± 0.1 g/cm³ | Typical for crystalline glycosides |
Storage Stability | ≤24 months at 2–8°C | Recommended for anhydrous solids [8] |
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